molecular formula C11H17NO3 B1677457 Metaproterenol CAS No. 586-06-1

Metaproterenol

Cat. No.: B1677457
CAS No.: 586-06-1
M. Wt: 211.26 g/mol
InChI Key: LMOINURANNBYCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Orciprenaline can be synthesized through several chemical routes. One common method involves the reaction of 3,5-dihydroxybenzaldehyde with isopropylamine to form the corresponding Schiff base, which is then reduced to the amine using a reducing agent such as sodium borohydride. The resulting amine is then subjected to sulfonation to yield orciprenaline sulfate .

Industrial Production Methods: Industrial production of orciprenaline typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Orciprenaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Orciprenaline has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of beta-adrenergic agonists and their interactions with receptors.

    Biology: Investigated for its effects on smooth muscle relaxation and its role in cellular signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in treating asthma, bronchospasm, and COPD. It is also used in research on drug delivery systems and pharmacokinetics.

    Industry: Utilized in the development of inhalation devices and formulations for respiratory therapies

Mechanism of Action

Orciprenaline exerts its effects by stimulating the beta-2 adrenergic receptors expressed in the lungs, uterus, and vasculature supplying skeletal muscles. This stimulation leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased levels of cAMP result in the relaxation of bronchial smooth muscles and inhibition of the release of inflammatory mediators from mast cells .

Comparison with Similar Compounds

Uniqueness of Orciprenaline: Orciprenaline is unique in its moderate selectivity for beta-2 adrenergic receptors, providing effective bronchodilation with minimal effects on alpha-adrenergic receptors. This selectivity makes it a valuable therapeutic agent for respiratory conditions with a favorable safety profile .

Properties

IUPAC Name

5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOINURANNBYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048529
Record name Metaproterenol
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Orciprenaline
Source Human Metabolome Database (HMDB)
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Solubility

9.7mg/L, 6.92e+00 g/L
Record name Orciprenaline
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Mechanism of Action

Orciprenaline stimulates the β2-adrenergic receptor expressed in the lungs, uterus, and vasculature supplying skeletal muscles by acting as a moderately selective agonist. It exerts minimal or no effect on alpha-adrenergic receptors. Intracellularly, the actions of orciprenaline are mediated by cAMP, the production of which is augmented by beta stimulation. The drug is believed to work by activating adenylate cyclase, the enzyme responsible for producing the cellular mediator cAMP.
Record name Orciprenaline
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CAS No.

586-06-1
Record name Metaproterenol
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Record name Orciprenaline [INN:BAN]
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Record name METAPROTERENOL
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Record name Orciprenaline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 °C
Record name Orciprenaline
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Record name Orciprenaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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